(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Overview
Description
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmentally Benign CO2-Based Copolymers :
- This study reports on the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from derivatives of (S)-3,4-Dihydroxybutyric acid and CO2, which has potential applications in creating biocompatible polymers. The copolymers demonstrated high carbonate linkage content and regioselectivity, suggesting use in drug delivery systems, particularly as platinum drug delivery carriers (Tsai, Wang, & Darensbourg, 2016).
Baker's Yeast Reduction in Synthesis :
- The study demonstrates the use of baker's yeast for the reduction of N-tert-butoxycarbonyl protected methyl 4-amino-3-oxopentanoates, leading to the creation of erythro-hydroxy esters and hydroxy esters. This method is relevant in the synthesis of biologically active substances like sperabillin C and GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Synthesis of Unsaturated β-Amino Acid Derivatives :
- Research highlighted the synthesis of unsaturated β-amino acid derivatives using (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. This process is important for creating molecules with specific chiral and geometric configurations, useful in various chemical syntheses (Davies, Fenwick, & Ichihara, 1997).
Efficient Synthesis of Benzyl Aminoalkanoates :
- The compound was used in the efficient synthesis of benzyl aminoalkanoates, which are derived from natural or protected l-amino acids. These compounds have potential applications in pharmaceutical and chemical industries (Koseki, Yamada, & Usuki, 2011).
Synthesis of Enantiopure Non-Natural Alpha-Amino Acids :
- This research describes a method for synthesizing enantiopure non-natural alpha-amino acids, employing the key intermediate tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. This methodology facilitates the creation of diverse amino acids with applications in medicinal chemistry (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).
Mechanism of Action
Target of Action
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, also known as tert-butyl (tert-butoxycarbonyl)-L-homoserinate, is a derivative of the amino acid glycine
Mode of Action
It’s known that tert-butoxycarbonyl (boc) group is often used in peptide synthesis to protect the amino group . The Boc group can be removed under acidic conditions, revealing the original amino group for further reactions .
Biochemical Pathways
The compound may be involved in biochemical pathways related to protein synthesis and modification, given its potential role in peptide synthesis . .
Pharmacokinetics
Deuterium-labeled analogs of similar compounds have been used as tracers for quantitation during the drug development process . Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Future Directions
Properties
IUPAC Name |
tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSWHDJTFHDJFE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453576 | |
Record name | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81323-58-2 | |
Record name | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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